N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring substituted with chlorine atoms at positions 4 and 6, and a phenoxyacetamide group at position 2. It is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable chlorinating agent, such as phosphorus oxychloride, under reflux conditions.
Chlorination: The benzothiazole core is then chlorinated at positions 4 and 6 using chlorine gas or a chlorinating reagent like sulfuryl chloride.
Acylation: The chlorinated benzothiazole is acylated with phenoxyacetic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiazole ring.
Hydrolysis: The amide bond in the phenoxyacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Major Products Formed
Substitution: Derivatives with substituted nucleophiles at positions 4 and 6.
Oxidation: Oxidized forms of the benzothiazole ring.
Reduction: Reduced forms of the benzothiazole ring.
Hydrolysis: Phenoxyacetic acid and corresponding amine.
Scientific Research Applications
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may exert its effects by disrupting cellular processes, leading to anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- N-(4,6-dichloro-1,3-benzothiazol-2-yl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives
Uniqueness
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is unique due to its specific substitution pattern and the presence of the phenoxyacetamide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds.
Properties
IUPAC Name |
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-9-6-11(17)14-12(7-9)22-15(19-14)18-13(20)8-21-10-4-2-1-3-5-10/h1-7H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPPDWJLNTVTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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